N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
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Overview
Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide” is a derivative of benzothiazole . Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are manufactured worldwide for a wide variety of applications and have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves the reaction of 2-aminothiophenol with different reagents . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by various methods such as FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .Scientific Research Applications
Therapeutic Potential and Pharmacological Activities
Benzothiazole derivatives, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide, have been widely studied for their therapeutic potential and pharmacological activities. Benzothiazoles are known for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity of 2-arylbenzothiazoles, in particular, has attracted interest due to their potential as antitumor agents. These compounds are recognized for their versatility as ligands to various biomolecules, making them significant in drug discovery, especially for cancer treatment. The ease of synthesis and the possibility to develop chemical libraries from benzothiazoles underscore their importance in medicinal chemistry (Kamal, Hussaini, & Malik, 2015).
Structural Modifications and Chemotherapeutic Applications
Recent research has focused on structural modifications of benzothiazoles to enhance their chemotherapeutic applications. 2-Arylbenzothiazoles have emerged as a crucial pharmacophore in antitumor agent development. The promising biological profile and synthetic accessibility of benzothiazoles have facilitated the design and development of new derivatives as potential chemotherapeutics. These studies emphasize the need for ongoing research to fully understand their mechanisms of action and to develop new drugs with lower doses and enhanced efficacy (Ahmed et al., 2012).
Anticancer Activity
Benzothiazole derivatives have demonstrated significant anticancer activity across various studies. Their ability to inhibit metalloenzyme carbonic anhydrase, crucial for tumor growth and survival, highlights their potential as anticancer agents. The review of literature over the last decade has shown benzothiazole derivatives to be effective against various cancer cell lines through multiple mechanisms. This emphasizes the role of benzothiazoles in the inhibition of tumor-associated carbonic anhydrases, serving as promising leads for the development of agents effective against hypoxic tumors (Irfan et al., 2019).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of microorganisms .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, and anti-convulsant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide. For instance, the reaction system was irradiated with a 12W blue LED for 6 h under an air atmosphere . .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-20(14-25-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)26-21/h1-13H,14H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHQQVXTXQAWAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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